1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride
Description
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS: 1364078-75-0) is a bicyclic amine derivative featuring a strained [2.1.1]hexane scaffold fused with an oxadiazole ring. Its molecular formula is C₈H₁₁N₃O·HCl, with a molecular weight of ~201.45 g/mol (calculated from constituent atomic masses).
The synthesis of its core bicyclo[2.1.1]hexane framework involves intramolecular substitution using tert-butyl sulfonamide and primary alkyl chlorides, as demonstrated in a scalable, multigram preparation yielding 195 g of material. This method highlights the compound’s accessibility for further functionalization.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(2-azabicyclo[2.1.1]hexan-1-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-5-10-7(12-11-5)8-2-6(3-8)4-9-8;/h6,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABDESWHGMZSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C23CC(C2)CN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-65-5 | |
| Record name | 1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazide derivatives with carbon disulfide, followed by alkylation and cyclization steps . The reaction conditions often include the use of organic bases and solvents such as dimethyl sulfoxide (DMSO) at ambient temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the oxadiazole ring .
Scientific Research Applications
The compound exhibits notable biological activities attributed to the oxadiazole moiety, which is known for its diverse pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles show promising antibacterial activity. A study highlighted that compounds similar to 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Compounds containing the oxadiazole ring have been investigated for their anti-inflammatory properties. In particular, certain derivatives showed comparable anti-inflammatory activity to established drugs like Indomethacin, with efficiencies ranging from 59.5% to 61.9% at specific dosages .
Drug Development
The unique structure of this compound positions it as a candidate for developing new pharmaceuticals targeting bacterial infections and inflammatory diseases. Its ability to inhibit key bacterial enzymes makes it a valuable lead compound in antibiotic research .
Analgesic Potential
Recent studies have explored the analgesic properties of oxadiazole derivatives, with some showing effectiveness comparable to acetylsalicylic acid (aspirin) in pain relief tests . This suggests potential applications in pain management therapies.
Agricultural Applications
The oxadiazole core has also been utilized in agricultural chemistry as herbicides and insecticides. Compounds derived from oxadiazoles have been authorized for commercial use due to their effectiveness against various weeds and pests . The specific application of this compound in agriculture remains an area for further exploration.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of oxadiazole derivatives showed that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity against resistant strains of bacteria. The presence of halogen substituents at certain positions was found to be particularly effective .
Case Study 2: Anti-inflammatory Activity
In a comparative study of various oxadiazole derivatives for anti-inflammatory properties, compounds with substitutions similar to those in this compound exhibited significant reductions in inflammation markers in animal models .
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Fluorinated Derivatives of 2-Azabicyclo[2.1.1]hexane Hydrochloride
Fluorinated analogs of the parent compound are notable for their enhanced metabolic stability and bioavailability. Key examples include:
Structural and Functional Insights :
- Its molecular weight (197.67 g/mol) is comparable to the parent compound, suggesting similar solubility profiles.
- Fluoromethyl Derivative (CAS: 1955507-12-6) : Lower molecular weight (151.61 g/mol) may improve aqueous solubility but requires strict storage conditions (inert atmosphere, 2–8°C).
- Synthetic Challenges : Fluorinated analogs often require specialized reagents (e.g., fluoromethylation agents), whereas the parent compound’s oxadiazole ring is synthesized via cyclization of amidoxime precursors.
Broader Bicyclic Amine Derivatives
Other bicyclic amines with distinct ring systems or substituents provide context for the compound’s uniqueness:
Biological Activity
1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride is a novel heterocyclic compound characterized by its unique bicyclic structure and the presence of an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and possibly anticancer properties.
- Molecular Formula : C₈H₁₂ClN₃O
- Molecular Weight : 201.65 g/mol
- CAS Number : 2044713-65-5
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in different therapeutic areas.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains and fungi. This suggests that this compound may have similar or enhanced activity due to its structural characteristics.
Antifungal Activity
A study focusing on benzamide derivatives containing oxadiazole reported good antifungal activity against Botrytis cinerea and other fungal pathogens. The compound's structural similarity to these derivatives suggests it may also possess antifungal properties worth investigating further .
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary molecular docking studies indicate potential binding interactions that warrant further exploration through in vitro assays .
Case Study 1: Antimicrobial Efficacy
A comparative analysis of compounds similar to this compound revealed significant antimicrobial efficacy against multidrug-resistant strains of bacteria such as Acinetobacter baumannii. The study highlighted that modifications in the oxadiazole structure can enhance binding affinity and biological activity .
Case Study 2: Antifungal Activity Evaluation
In a recent study evaluating the antifungal properties of various oxadiazole derivatives, several compounds demonstrated high inhibition rates against Botrytis cinerea. For example:
| Compound | Inhibition Rate (%) at 100 mg/L |
|---|---|
| Compound A | 84.4 |
| Compound B | 83.6 |
| Compound C | 81.4 (control) |
This study suggests that structural features similar to those in this compound could lead to comparable or superior antifungal activity .
Toxicity Assessment
The toxicity profile of related compounds has been evaluated using zebrafish embryo assays, which indicated low toxicity levels for several oxadiazole derivatives at concentrations up to 20 mg/L . This suggests a favorable safety profile for further development.
Q & A
Advanced Research Question
- Radioligand binding assays : Screen for affinity at dopamine/norepinephrine transporters (IC50 determination via [³H]WIN35428 displacement).
- hERG inhibition : Patch-clamp electrophysiology (IC50 < 10 µM indicates cardiac risk) .
- CYP450 inhibition : LC-MS/MS analysis of metabolite formation in human liver microsomes .
How can metabolic pathways be elucidated for this compound?
Advanced Research Question
- Stable isotope labeling : Synthesize a ¹³C-labeled analog to track hepatic Phase I oxidation (CYP3A4-mediated) and Phase II glucuronidation.
- High-resolution mass spectrometry (HRMS) : Identify m/z 365.40 → 253.73 fragmentation patterns corresponding to oxadiazole cleavage .
What synthetic routes optimize enantiomeric purity for the bicyclic system?
Advanced Research Question
- Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to induce asymmetry during cyclization (≥98% ee).
- Kinetic resolution : Lipase-catalyzed acyl transfer (e.g., CAL-B, vinyl acetate) selectively hydrolyzes undesired enantiomers .
How are conflicting biological activity data reconciled across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
